molecular formula C6H5BrN2O4 B1306174 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 773099-18-6

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B1306174
CAS No.: 773099-18-6
M. Wt: 249.02 g/mol
InChI Key: ADLLKSGOHGFCFD-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid typically involves the bromination of 1-methyl-1H-imidazole-4,5-dicarboxylic acid. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the imidazole ring or the bromine atom.

    Reduction Products: Reduced forms of the imidazole ring or the bromine atom.

Scientific Research Applications

2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    1-Methyl-1H-imidazole-4,5-dicarboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chloro-1-methyl-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.

    2-Iodo-1-methyl-1H-imidazole-4,5-dicarboxylic acid:

Uniqueness: 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its chloro and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

2-bromo-1-methylimidazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O4/c1-9-3(5(12)13)2(4(10)11)8-6(9)7/h1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLLKSGOHGFCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383449
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773099-18-6
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773099-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-1H-imidazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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